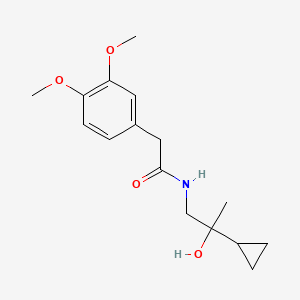

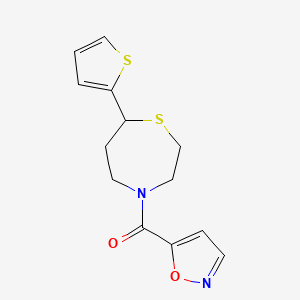

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that is likely to possess biological activity given its structural features. Sulfonamides are known for their wide range of medicinal properties, including antibacterial, diuretic, and antiepileptic activities. The tetrahydroquinoline moiety present in the compound is a common pharmacophore in drug design, often associated with cardiovascular and neurological therapeutic effects.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, N-sulfonylthioimidates, which share a similar sulfonyl functional group, can be synthesized through a one-pot three-component coupling process involving terminal alkynes, sulfonyl azides, and thiols using a copper(I) catalyst and 4-dimethylaminopyridine . This method is characterized by mild reaction conditions and the ability to tolerate a variety of functional groups. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Molecular modeling studies have been conducted on structurally related compounds, such as 3-fluoromethyl-7-(N-alkyl aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines. These studies suggest that the sulfonamide -NH- group could form a hydrogen bond with specific amino acid residues in the active site of enzymes like phenylethanolamine N-methyltransferase (PNMT) . However, the sulfonamide oxygens, rather than the -NH- group, are found to form more favorable interactions. This insight into the molecular interactions could be relevant for understanding the binding and activity of the compound .

Chemical Reactions Analysis

The reactivity of N-sulfonylalkylamines, which are structurally related to the compound of interest, has been studied with ynamines to form various S,N-heterocycles . These reactions lead to products like 2H-1,2-thiazete 1,1-dioxides and other heterocyclic compounds through processes such as electrocyclic ring opening and dimerization. The chemical behavior of these compounds provides a glimpse into the potential reactivity of the sulfonamide group in different chemical environments.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide are not provided in the papers, the properties of sulfonamides, in general, can be inferred. Sulfonamides typically have good solubility in polar solvents due to their polar sulfonyl group. They can also exhibit varying degrees of lipophilicity depending on the nature of their substituents, which affects their ability to cross biological membranes such as the blood-brain barrier . The presence of a tetrahydroquinoline moiety could further influence the compound's solubility and membrane permeability.

科学研究应用

Fluorescent pH Probes

Europium(III) complexes with derivatives similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide have been designed and synthesized as fluorescent pH probes. These probes, including Eu(TTA)(2)-DSQ and Eu(TTA)(3)-DR1, exhibit high sensitivity in monitoring pH changes in neutral aqueous solutions with negligible background fluorescence. Their unique structure allows for the detection of pH in both cultured cells and in vivo, making them valuable tools in biological and chemical studies (Zhang et al., 2011).

Temperature-sensitive Fluorescent Probes

Compounds with structural elements akin to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide have been utilized in the development of temperature-sensitive fluorescent probes. These probes, such as N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, show an unusual intensification of fluorescence with increasing temperature. This characteristic makes them ideal for ratiometrically detecting temperature changes, providing a valuable tool for various scientific applications (Cao et al., 2014).

Synthesis of Tetrahydroisoquinolines

Research has explored the synthesis of tetrahydroisoquinolines, compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide. These efforts aim to develop potential drug analogs by employing methods such as Friedel-Crafts Cyclizations promoted by Iron(III) Chloride Hexahydrate. The tetrahydroisoquinoline scaffold is a key structural element in agents designed to treat various conditions, including cancer and CNS disorders, highlighting the compound's significance in medicinal chemistry (Bunce et al., 2012).

Carbonic Anhydrase Inhibitors

A series of thioureido-substituted sulfonamides, structurally similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, have shown potent inhibitory properties against carbonic anhydrase isozymes. These compounds have demonstrated effectiveness in reducing elevated intraocular pressure in a glaucoma animal model, suggesting potential applications in the development of new treatments for glaucoma (Mincione et al., 2005).

属性

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S2/c1-20(2)17(13-19-25(22,23)18-7-5-11-24-18)15-8-9-16-14(12-15)6-4-10-21(16)3/h5,7-9,11-12,17,19H,4,6,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAVIQHDLKJNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)

![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)